molecular formula C8H6ClN3O2 B8224425 6-Chloro-2-methyl-5-nitro-2H-indazole

6-Chloro-2-methyl-5-nitro-2H-indazole

Cat. No.: B8224425
M. Wt: 211.60 g/mol
InChI Key: CHLANRNBFOWJBG-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-5-nitro-2H-indazole is an organic compound that belongs to the indazole family. It is a colorless to pale yellow solid with a special aromatic flavor. This compound is soluble in organic solvents like ethanol, chloroform, and carbon disulfide, but it is almost insoluble in water . Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

6-Chloro-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms.

    Cyclization: Transition metal-catalyzed cyclization reactions are also prevalent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

6-Chloro-2-methyl-5-nitro-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets. For instance, it can act as a non-selective cyclooxygenase (COX) inhibitor, affecting the pathways involved in inflammation . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and modulating biological processes.

Comparison with Similar Compounds

6-Chloro-2-methyl-5-nitro-2H-indazole can be compared with other indazole derivatives such as:

  • 2H-Indazole, 6-chloro-2-methyl-5-nitro-
  • 6-Chloro-2-methyl-2H-indazole-5-amine

These compounds share similar structural motifs but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of chloro, methyl, and nitro groups in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

6-chloro-2-methyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLANRNBFOWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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